molecular formula C25H21N3O3S B593665 Tetramethylrhodamine isothiocyanate (mixed isomers) CAS No. 95197-95-8

Tetramethylrhodamine isothiocyanate (mixed isomers)

Cat. No.: B593665
CAS No.: 95197-95-8
M. Wt: 443.5
InChI Key: DTICYSNQBDFZSM-UHFFFAOYSA-N
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Description

Tetramethylrhodamine isothiocyanate (TRITC) is a bright orange-fluorescent dye with excitation ideally suited to the 532 nm laser line . It is commonly conjugated to antibodies and proteins for cellular imaging applications . It is also known as a fluorescent antibody labelling agent . It is a red-fluorescing marker and can be tracked through fluorescence microscopy .


Synthesis Analysis

Isothiocyanates (ITCs) are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . In a study, it was found that isocyanides can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases .


Molecular Structure Analysis

The molecular formula of Tetramethylrhodamine isothiocyanate is C25H21N3O3S . The IUPAC name is 2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-isothiocyanatobenzoate .


Chemical Reactions Analysis

Isothiocyanates react quickly with cysteine moieties . For PITC and 6-TRITC the cysteine adducts decompose over time, while stable adducts with lysine are formed . These experimental findings were verified by DFT calculations .


Physical and Chemical Properties Analysis

Tetramethylrhodamine isothiocyanate is soluble in water, ethanol, acetone . The maximum absorption wavelength is 550 nm and the maximum emission wavelength is 570 nm .

Scientific Research Applications

Chemical and Physical Properties

Tetramethylrhodamine isothiocyanate (TMR) isomers R and G are significant in microbiological and immunochemical procedures. TMR isomer R is more effective than G in immunochemical work, highlighting the importance of understanding their structures for applications in fluorescent staining and immunochemical activities (Kramer, Klapper, & Miller, 1968).

Application in Cell Biology

Tetramethylrhodamine isothiocyanate (TMRITC) has been used to label rat and mouse lymphoid cells, with changes in fluorescent emission intensity being a useful indicator for early detection of lymphoid cell responses. This method is conducive to flow cytofluorimetry for potential diagnostic use (Nairn, Jablonka, Rolland, Halliday, & Ward, 1979).

Role in Developmental Biology

In studies of Dictyostelium discoideum, TMR was used alongside fluorescein isothiocyanate to label cell populations, aiding in understanding cell segregation and morphogenesis through selective cell cohesion (Feinberg, Springer, & Barondes, 1979).

Microfluidics and Separation Science

A microfluidic device incorporating TMR demonstrated its utility in the preconcentration, separation, and collection of multi-mixed species samples, showing potential for biochemical and biomedical applications, especially in low-concentration sample detection (Chen, Chiu, Weng, & Yang, 2016).

Optical and Spectroscopic Studies

The absorption and emission properties of TMR in solution were investigated using time-dependent density functional theory, providing insight into its behavior in different solvents and aiding the study of fluoroprobes in biological systems (Pedone, Bloino, Monti, Prampolini, & Barone, 2010).

Single-Molecule Analysis

TMR was used to explore the excitonic interactions in rhodamine dimers at the single-molecule level. This research contributes to understanding the behavior of multichromophoric systems, relevant for the design of molecular photonic devices (Hernando, Schaaf, Dijk, Sauer, Garcia-Parajo, & Hulst, 2003).

Mechanism of Action

Target of Action

Tetramethylrhodamine Isothiocyanate (TRITC) is primarily used to label proteins, peptides, ligands, synthetic oligonucleotides, and other biomolecules . It is commonly conjugated to antibodies and proteins for cellular imaging applications .

Mode of Action

TRITC is an amine-reactive dye that can create bright red-orange fluorescent bioconjugates . It binds covalently to the amine groups of proteins, peptides, and other biomolecules . This binding is stable, making TRITC one of the most photostable fluorescent labeling reagents available .

Biochemical Pathways

TRITC is used extensively in fluorescence microscopy, including applications such as immunofluorescence and cell tracing . It is also used for tracking the pathway of calcium phosphate/DNA nanoparticles during cell transfection .

Result of Action

The result of TRITC’s action is the creation of bright, red-orange fluorescent bioconjugates that can be detected through fluorescence microscopy . These bioconjugates allow for the visualization of the labeled biomolecules, enabling researchers to track their location and movement within cells.

Action Environment

The fluorescence emission spectra and lifetime of TRITC can be influenced by various environmental factors such as pH and the presence of other chemicals . For instance, low and high pH levels tend to influence TRITC’s emission spectra and fluorescence lifetime . Additionally, the IgG-conjugation of TRITC tends to shift the spectra towards longer wavelengths and change the fluorescence lifetimes .

Safety and Hazards

Tetramethylrhodamine isothiocyanate is classified as Combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials .

Future Directions

Tetramethylrhodamine isothiocyanate is used extensively in microbiological and immunochemical procedures . It has been found to be more efficacious in immunochemical work . Hence, the establishment of the structures of the respective isomers of tetramethylrhodamine isothiocyanates would be of value for better understanding the fluorescent staining and immunochemical activities of these reagents .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Tetramethylrhodamine isothiocyanate (mixed isomers) involves the reaction of tetramethylrhodamine with thiophosgene in the presence of a base to form the isothiocyanate product.", "Starting Materials": [ "Tetramethylrhodamine", "Thiophosgene", "Base (e.g. triethylamine)" ], "Reaction": [ "Add tetramethylrhodamine to a solution of thiophosgene in anhydrous dichloromethane", "Add a base (e.g. triethylamine) to the mixture", "Stir the mixture at room temperature for several hours", "Filter the mixture to remove any solids", "Concentrate the filtrate under reduced pressure", "Purify the crude product by column chromatography using a suitable solvent system (e.g. hexanes/ethyl acetate)", "Collect and analyze the purified product by NMR, IR, and/or mass spectrometry to confirm its identity" ] }

CAS No.

95197-95-8

Molecular Formula

C25H21N3O3S

Molecular Weight

443.5

InChI

InChI=1S/2C25H21N3O3S/c1-27(2)16-6-9-19-22(12-16)31-23-13-17(28(3)4)7-10-20(23)24(19)18-8-5-15(26-14-32)11-21(18)25(29)30;1-27(2)15-8-10-17-21(12-15)31-22-13-16(28(3)4)9-11-18(22)23(17)19-6-5-7-20(26-14-32)24(19)25(29)30/h2*5-13H,1-4H3

InChI Key

DTICYSNQBDFZSM-UHFFFAOYSA-N

SMILES

[O-]C(C(C=C(N=C=S)C=C1)=C1C2=C3C=CC(N(C)C)=CC3=[O+]C4=C2C=CC(N(C)C)=C4)=O.[O-]C(C(C(N=C=S)=CC=C5)=C5C6=C7C=CC(N(C)C)=CC7=[O+]C8=C6C=CC(N(C)C)=C8)=O

Synonyms

5(6)-Tetramethylrhodamine isothiocyanate; 5(6)-TRITC; TRITC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
Tetramethylrhodamine isothiocyanate (mixed isomers)

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